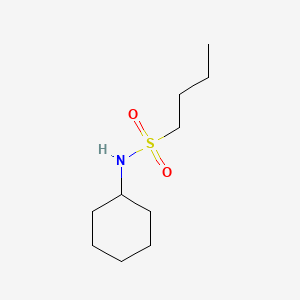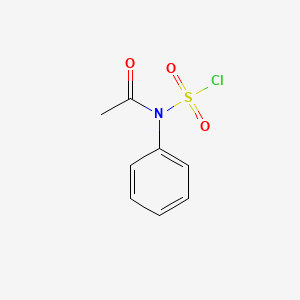
Acetyl(phenyl)sulfamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl(phenyl)sulfamyl chloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group, a phenyl group, and a sulfamyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl(phenyl)sulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with phenylsulfonamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Acetyl(phenyl)sulfamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections.
Biological Studies: Researchers use this compound to study the mechanisms of sulfonamide-based drugs and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene sulfonyl chloride: Similar in structure but lacks the acetyl group.
Toluene sulfonyl chloride: Contains a methyl group instead of the acetyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic ring.
Uniqueness
Acetyl(phenyl)sulfamyl chloride is unique due to the presence of both an acetyl group and a phenyl group, which confer specific reactivity and properties.
Eigenschaften
CAS-Nummer |
63489-51-0 |
|---|---|
Molekularformel |
C8H8ClNO3S |
Molekulargewicht |
233.67 g/mol |
IUPAC-Name |
N-acetyl-N-phenylsulfamoyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
LBWVJGPGCSQJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)


methanone](/img/structure/B14501827.png)
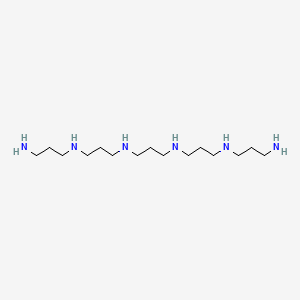
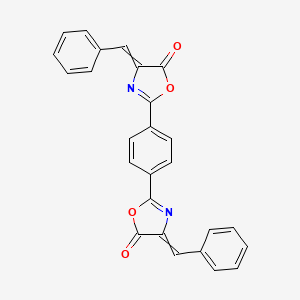
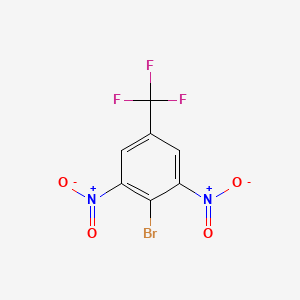
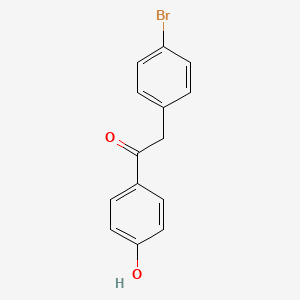
![3-Benzyl-1-[(trichloromethyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14501860.png)
![10-Methoxy-6-methyl-7H-pyrido[3,4-c]carbazole](/img/structure/B14501863.png)
![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)
